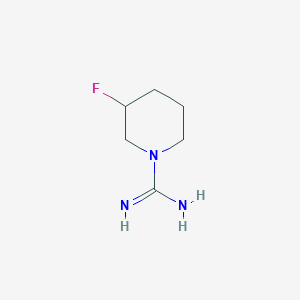

3-Fluoropiperidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-fluoropiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXHUCYETFECDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as piperine-carboximidamide hybrids have been reported to target egfr, braf, and cdk2 .

Mode of Action

It is known that fluorinated compounds can interact with their targets through established delocalization forces such as charge–dipole interactions and hyperconjugation .

Biochemical Pathways

Piperine-carboximidamide hybrids, which may share some similarities, have been reported to exert antiproliferative activity via a multi-targeted inhibitory pathway .

Pharmacokinetics

It is known that the incorporation of fluorine into drug lead candidates can improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability .

Result of Action

Similar compounds have been reported to have antiproliferative activity .

Action Environment

It is known that solvent polarity plays a major role in the conformational behavior of fluorinated compounds .

Biochemical Analysis

Biochemical Properties

3-Fluoropiperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting cellular signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound inhibits the activity of enzymes like CDK2 by binding to their active sites, preventing their interaction with substrates. This inhibition leads to changes in gene expression and cellular function, contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Its degradation products may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it may affect metabolic flux and metabolite levels, contributing to its therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in target tissues determine its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its interactions with biomolecules and its overall biological effects.

Biological Activity

3-Fluoropiperidine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various studies that highlight its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its role as an inhibitor in various biological pathways.

The synthesis of 3-fluoropiperidine derivatives typically involves methods such as palladium-catalyzed reactions, which allow for the introduction of fluorinated groups effectively. For instance, a study highlighted a simple and efficient method for synthesizing 3-fluoropiperidines, showcasing their versatility as intermediates in organic chemistry . The incorporation of fluorine is crucial as it can significantly modulate the pharmacological properties of bioactive compounds, enhancing their lipophilicity and biological activity .

Inhibitory Effects on Enzymes

Research has demonstrated that derivatives of 3-fluoropiperidine exhibit notable inhibitory activity against various enzymes. A series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K (Cat K), an enzyme involved in bone resorption. Among these, certain compounds showed moderate to strong inhibitory activity with IC50 values indicating effective concentrations for biological action . For example, compound H-9 exhibited anti-bone resorption activity comparable to established inhibitors like MIV-711, suggesting potential therapeutic applications in osteoporosis treatment .

Targeting Receptors

Another significant aspect of the biological activity of 3-fluoropiperidine derivatives is their interaction with neurotransmitter receptors. A study focused on N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides revealed that these compounds displayed selective binding affinities for dopamine D3 receptors over D2 receptors. This selectivity is crucial for developing medications targeting conditions related to dopaminergic dysregulation, such as addiction and schizophrenia .

Case Study: Cathepsin K Inhibition

A comprehensive evaluation was conducted on several piperidine derivatives for their ability to inhibit Cat K. The study included in vitro assays where the concentration of CTX-I (a marker for bone resorption) was measured post-treatment with these compounds. The results indicated that all tested compounds reduced CTX-I levels significantly compared to untreated controls, confirming their anti-resorptive properties .

| Compound | IC50 (µM) | CTX-I Release (nM) |

|---|---|---|

| H-9 | 20.46 | 20.46 ± 3.67 |

| MIV-711 | - | 21.73 ± 3.18 |

Case Study: Dopamine D3 Receptor Selectivity

In another investigation, the binding affinities of various fluorinated piperazine derivatives at dopamine receptors were assessed. The findings indicated that certain compounds exhibited over 1000-fold selectivity for the D3 receptor compared to the D2 receptor, highlighting their potential as therapeutic agents in treating dopaminergic disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Compounds derived from this scaffold can inhibit specific enzymes like Cat K, leading to reduced bone resorption.

- Receptor Binding : The selectivity towards dopamine receptors suggests that these compounds may modulate dopaminergic signaling pathways effectively.

Scientific Research Applications

Medicinal Chemistry

3-Fluoropiperidine derivatives, including 3-fluoropiperidine-1-carboximidamide, serve as essential building blocks in the design of pharmaceutical compounds. They are particularly useful for modifying piperidine-containing drugs to enhance their pharmacological properties.

Pharmacomodulation

The compound has been studied for its role in the pharmacomodulation of piperidine-containing compounds. Research indicates that the incorporation of fluorine can significantly alter the biological activity and metabolic stability of these compounds. For instance, studies on radiolabeling of fluorinated piperidines have shown that 3-fluoropiperidine can be effectively used to synthesize radiotracers for imaging studies related to NMDA receptors, highlighting its utility in neuropharmacology .

Conformational Studies

Research has demonstrated that 3-fluoropiperidine exhibits unique conformational behavior influenced by solvent polarity. The axial preference of fluorinated piperidines is attributed to electrostatic interactions and hyperconjugation effects, which can be manipulated to favor specific conformations in drug design .

Case Study: NMR Studies

Nuclear Magnetic Resonance (NMR) studies have confirmed the axial preference of 3-fluoropiperidine derivatives in various solvents, indicating that solvent polarity can be a critical factor in the design of piperidine-based pharmaceuticals .

Antimicrobial and Antiparasitic Applications

Recent patents have explored the use of piperidine derivatives, including this compound, as potential antimicrobial agents. For example, compounds with similar structures have shown efficacy against various pathogens and parasites, suggesting a broader application in treating infectious diseases .

Neuropharmacology

The compound's derivatives have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in several psychiatric disorders. These compounds may offer therapeutic benefits for conditions such as anxiety, depression, and schizophrenia due to their selective binding properties .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; enhances pharmacological properties through fluorination |

| Pharmacomodulation | Modifies biological activity and metabolic stability; used in radiotracer synthesis |

| Conformational Studies | Exhibits solvent-dependent conformational behavior; NMR studies confirm axial preference |

| Antimicrobial Applications | Potential efficacy against pathogens; explored in patents for antimicrobial properties |

| Neuropharmacology | Investigated for effects on serotonin receptors; potential treatment for psychiatric disorders |

Comparison with Similar Compounds

Structural and Functional Analysis

The closest structural analog identified is (3R)-3-(hydroxymethyl)piperidine-1-carboximidamide (Identifier: 04P), which shares the piperidine-carboximidamide backbone but differs in the substituent at the 3-position . Below is a detailed comparison:

Table 1: Comparative Properties of 3-Fluoropiperidine-1-carboximidamide and 04P

| Property | This compound | (3R)-3-(hydroxymethyl)piperidine-1-carboximidamide (04P) |

|---|---|---|

| Molecular Formula | C₆H₁₁FN₃ | C₇H₁₅N₃O |

| Molecular Weight | 144 g/mol | 157 g/mol |

| Substituent at C3 | Fluorine | Hydroxymethyl (-CH₂OH) |

| Key Functional Groups | Carboximidamide, Fluorine | Carboximidamide, Hydroxymethyl, Hydroxyl |

| Stereochemistry | Not specified | (3R) configuration |

| Predicted LogP | ~0.5 (moderate lipophilicity) | ~-1.2 (higher polarity) |

| Solubility | Lower aqueous solubility | Higher aqueous solubility due to -OH group |

| Potential Applications | Enzyme inhibitors, CNS therapeutics | Antibacterial agents, enzyme substrates |

Detailed Findings

Substituent Effects on Physicochemical Properties Lipophilicity: The fluorine atom in this compound increases lipophilicity (predicted LogP ~0.5) compared to 04P’s polar hydroxymethyl group (LogP ~-1.2) . This suggests better membrane permeability for the fluorinated compound. Hydrogen Bonding: 04P’s hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water) and interaction with biological targets.

Stereochemical Considerations 04P’s (3R) configuration introduces chirality, which is critical for binding to enantioselective biological targets (e.g., enzymes or receptors).

Electronic and Metabolic Stability

- Fluorine’s inductive effects may reduce the basicity of the carboximidamide group in this compound, impacting protonation states under physiological conditions.

- 04P’s hydroxymethyl group could be a metabolic liability (e.g., oxidation to a carboxylic acid), whereas the fluorinated analog may exhibit enhanced metabolic stability .

Biological Relevance

- This compound : Suited for targeting hydrophobic pockets in enzymes (e.g., kinases) or central nervous system (CNS) receptors due to its balanced lipophilicity.

- 04P : The hydroxymethyl group may facilitate interactions with polar active sites, making it a candidate for antibacterial agents or enzyme substrates .

Preparation Methods

General Synthetic Approaches

The literature on the direct synthesis of 3-Fluoropiperidine-1-carboximidamide is limited, but general synthetic strategies can be inferred from related fluorinated piperidine derivatives.

Fluorination of Piperidine Ring: Introduction of fluorine at the 3-position of the piperidine ring typically involves selective fluorinating agents or nucleophilic substitution reactions on suitably functionalized piperidine precursors. This step is crucial for obtaining the 3-fluoro substitution pattern.

Introduction of Carboximidamide Group: The carboximidamide functionality (-C(=NH)NH2) is commonly introduced via reaction of amine or halide intermediates with reagents such as isocyanates or amidine precursors. This group enhances hydrogen bonding capacity and biological activity.

Typical Reaction Sequence: A plausible synthetic route involves preparing 3-fluoropiperidine intermediates followed by amidination at the nitrogen atom to yield this compound.

Chemical Resolution Method for Optically Pure Fluoropiperidine Derivatives

A significant advancement in the preparation of fluorinated piperidine derivatives related to this compound involves the chemical resolution of racemic mixtures to obtain optically pure enantiomers. This is particularly important since the biological activity of chiral drugs depends heavily on stereochemistry.

Detailed Reaction Steps

| Step | Description | Reaction Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1. Mitsunobu Esterification | Racemic cis-1-R-3-fluoropiperidine-4-carboxylic acid reacts with chiral 1-phenethyl alcohol | Triphenylphosphine and diethyl azodicarboxylate, -20°C to 90°C, solvents like THF, dioxane, DMF | Triphenylphosphine, diethyl azodicarboxylate, chiral alcohol | Formation of diastereomeric esters |

| 2. Diastereomer Separation | Silica gel chromatography | Solvents: alkanes, ethers, esters, chloroalkanes, alcohols | Silica gel column | Isolation of individual diastereomers |

| 3. Hydrogenation | Removal of chiral auxiliary | Hydrogen gas (1-5 atm), Pd/C or Pt/C catalyst, 0-50°C, solvents like ether, toluene, alcohol | Pd/C catalyst, H2 gas | Optically pure 1-R-3-fluoropiperidine-4-carboxylic acid enantiomers |

This method provides a mild, efficient, and scalable route to optically pure fluoropiperidine derivatives, overcoming limitations of chiral chromatography and enabling industrial-scale production.

Analytical and Structural Confirmation

The absolute configuration of the resolved products is confirmed by single-crystal X-ray diffraction after derivatization, ensuring the stereochemical integrity of the final compound.

The method yields both enantiomers simultaneously, improving efficiency and reducing costs.

Summary Table of Preparation Method Features

Research Findings and Industrial Implications

The chemical resolution method represents a breakthrough in accessing optically pure fluorinated piperidine derivatives without reliance on expensive chiral chromatography.

The use of common reagents and mild conditions facilitates industrial scalability.

The approach addresses a critical bottleneck in fluorine-containing drug development by enabling cost-effective production of chiral intermediates with preserved stereochemistry.

This method is adaptable to various substituents (R groups) on the piperidine ring, broadening its applicability in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoropiperidine-1-carboximidamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves functionalizing the piperidine ring via fluorination at the 3-position, followed by carboximidamide group introduction. For example, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™ under anhydrous conditions. Carboximidamide formation may employ amidine precursors with ammonia or urea derivatives in polar aprotic solvents (e.g., DMF or THF) at 60–80°C. Key parameters include strict moisture control to avoid hydrolysis and precise stoichiometry to minimize byproducts .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The ¹⁹F NMR spectrum is particularly critical for confirming fluorination at the 3-position, with typical shifts between -180 to -220 ppm. HRMS validates the molecular formula (C₆H₁₁FN₃), while X-ray diffraction resolves stereochemical ambiguities in the piperidine ring .

Q. What role does this compound serve as a synthetic intermediate in medicinal chemistry?

- Methodological Answer : It acts as a precursor for bioactive molecules, such as kinase inhibitors or GPCR modulators. For instance, it has been coupled with aromatic aldehydes (e.g., 3-fluorobenzaldehyde) via reductive amination to generate fluorinated analogs with enhanced blood-brain barrier permeability. The carboximidamide group facilitates hydrogen bonding with target proteins, as demonstrated in fragment-based drug design .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the compound’s conformational stability and reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity induces ring puckering, altering the equatorial/axial equilibrium of substituents. Computational studies (DFT or MD simulations) reveal that the 3-fluoro group increases the energy barrier for ring inversion by ~2–3 kcal/mol. Experimentally, differential scanning calorimetry (DSC) shows a 10–15°C elevation in melting points relative to non-fluorinated analogs, correlating with enhanced crystallinity .

Q. What experimental strategies are recommended to resolve contradictory bioactivity data in assays involving this compound derivatives?

- Methodological Answer : Contradictions may arise from off-target effects or assay-specific conditions (e.g., pH, solvent). To address this:

- Perform dose-response curves across multiple cell lines or enzyme isoforms.

- Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Cross-reference with structural analogs to isolate fluorine-specific contributions .

Q. How can reaction conditions be optimized to mitigate racemization during asymmetric synthesis of fluorinated piperidine derivatives?

- Methodological Answer : Racemization is minimized by:

- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.

- Conducting reactions at lower temperatures (<0°C) in non-polar solvents (e.g., toluene).

- Employing enantioselective catalysts like BINAP-metal complexes (e.g., Ru(II)) for hydrogenation steps. Monitoring enantiomeric excess (ee) via chiral HPLC ensures fidelity .

Q. What analytical methods are most robust for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d₃-3-fluoropiperidine-1-carboximidamide) provides high sensitivity (LOQ < 1 ng/mL). For fluorometric detection, post-column derivatization with ninhydrin enhances signal specificity. Validation follows ICH guidelines, including matrix effect assessments and recovery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.